3-Fluoro-4-(methylsulfonyl)benzaldehyde physicochemical properties
3-Fluoro-4-(methylsulfonyl)benzaldehyde physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(methylsulfonyl)benzaldehyde
Authored by a Senior Application Scientist
Introduction: Strategic Importance in Medicinal Chemistry
3-Fluoro-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in the unique combination of three key functional groups integrated into a single, stable scaffold: an aldehyde, a fluoro group, and a methylsulfonyl group.
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The aldehyde functionality serves as a versatile chemical handle, enabling a wide array of synthetic transformations such as reductive amination, Wittig reactions, and aldol condensations. This reactivity is fundamental for building molecular complexity and assembling the core structures of target compounds.[1]
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The fluoro substituent is a bioisostere for a hydrogen atom but imparts profound changes to the molecule's electronic properties and metabolic stability. The high electronegativity of fluorine can alter the acidity of nearby protons, influence binding interactions with protein targets, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles in drug candidates.[1]
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The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its inclusion can enhance solubility, modulate the electronic nature of the aromatic ring, and provide specific polar interactions within a biological target's binding pocket, contributing to increased potency and selectivity. The parent compound, 4-(Methylsulfonyl)benzaldehyde, is a known precursor in the synthesis of various antibiotics.[2]
This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-(methylsulfonyl)benzaldehyde, offering researchers and drug development professionals the foundational data and experimental insights required for its effective application in synthesis and discovery programs.
Core Physicochemical Data
The fundamental properties of a compound are the bedrock of its application, dictating everything from reaction conditions to formulation strategies. The data for 3-Fluoro-4-(methylsulfonyl)benzaldehyde is summarized below.
| Property | Value | Source |
| CAS Number | Not explicitly found for this specific compound. | N/A |
| Molecular Formula | C₈H₇FO₃S | [3] |
| Molecular Weight | 202.20 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | Data not available in searched sources. Expected to be a crystalline solid with a distinct melting point, similar to related compounds like 4-(Methylsulfonyl)benzaldehyde. | |
| Boiling Point | Data not available; decomposition may occur at high temperatures before boiling. | N/A |
| Solubility | Data not available; expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols, and limited solubility in water and nonpolar solvents. | N/A |
Workflow for Physicochemical Characterization
A systematic approach is crucial for the comprehensive characterization of a novel or key chemical intermediate. The following workflow outlines the logical progression of analysis, ensuring data integrity and a thorough understanding of the material's properties.
Caption: Logical workflow for the complete physicochemical characterization of a chemical intermediate.
Spectroscopic Profile: The Structural Fingerprint
Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. While specific spectra for 3-Fluoro-4-(methylsulfonyl)benzaldehyde are not publicly available, we can predict the key characteristic signals based on its functional groups and data from analogous structures.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons of the sulfonyl group. The aromatic protons will exhibit complex splitting patterns (coupling) due to the influence of the adjacent fluorine atom and other protons. The aldehyde proton typically appears as a singlet far downfield (around 9.5-10.5 ppm). The methyl group protons will appear as a sharp singlet, likely around 3.0-3.5 ppm.
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¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure with a signal for the carbonyl carbon of the aldehyde (typically 190-200 ppm), aromatic carbons (110-160 ppm), and the methyl carbon (40-45 ppm). The carbon atoms bonded to or near the fluorine will show characteristic splitting (C-F coupling).[4]
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¹⁹F NMR (Fluorine NMR): This technique is essential for fluorinated compounds. A single signal is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. The most prominent peaks anticipated are a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-H stretches for the aldehyde around 2720-2820 cm⁻¹, and strong, characteristic stretches for the S=O bonds of the sulfonyl group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.[5] Aromatic C=C stretches will also be visible in the 1600-1450 cm⁻¹ range.[5]
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 202.20.[3] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition (C₈H₇FO₃S).
Experimental Protocols: A Self-Validating System
The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used. The following protocols describe standard, self-validating procedures for key analyses.
Protocol 1: Melting Point Determination
Causality: The melting point is a rapid and reliable indicator of purity. A pure crystalline solid will melt over a narrow range (typically <1°C). Impurities disrupt the crystal lattice, causing a depression and broadening of the melting range.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed into a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
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Measurement (Rapid Scan): The temperature is increased rapidly to determine an approximate melting range.
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Measurement (Slow Scan): A fresh sample is prepared. The apparatus is heated to approximately 10-15°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.
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Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive information about the molecular structure by probing the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F). The chemical shift, integration, and coupling patterns of the signals create a unique fingerprint of the molecule's atomic connectivity.
Methodology:
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Sample Preparation: Approximately 5-10 mg of the compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be included if not already in the solvent.
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Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to ensure homogeneity, which is critical for high-resolution data.
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Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, ¹⁹F) is selected. Acquisition parameters (e.g., number of scans, pulse sequence) are optimized. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
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Data Processing: The resulting Free Induction Decay (FID) signal is subjected to a Fourier Transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., the CDCl₃ solvent peak at 7.26 ppm for ¹H or 77.16 ppm for ¹³C).
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Analysis: The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to assign signals to specific atoms within the molecular structure.
Safety and Handling
Given the presence of an aldehyde and a fluorinated aromatic ring, appropriate safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact molecule was not found, guidance can be drawn from structurally similar compounds like 4-fluorobenzaldehyde and other substituted benzaldehydes.[6][7]
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Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
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Hazards: The compound is expected to be an irritant. Avoid contact with skin and eyes.[7][8] Avoid inhalation of dust or vapors.[6] It may cause respiratory irritation.[8]
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Handling: Use only in a chemical fume hood. Avoid generating dust. Keep the container tightly closed when not in use. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
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BENZALDEHYDE AR - Loba Chemie . Loba Chemie. Available from: [Link]
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3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - ResearchGate . ResearchGate. Available from: [Link]
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4-(Methylsulfonyl)benzaldehyde - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]
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The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
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4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem . National Center for Biotechnology Information. Available from: [Link]
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4-hydroxy-3-methyl benzaldehyde, 15174-69-3 - The Good Scents Company . The Good Scents Company. Available from: [Link]
- CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents. Google Patents.
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3 - SAFETY DATA SHEET . Acros Organics. Available from: [Link]
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3-Fluoro-5-(trifluoromethyl)benzaldehyde - the NIST WebBook . National Institute of Standards and Technology. Available from: [Link]
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Supporting Information - Royal Society of Chemistry . Royal Society of Chemistry. Available from: [Link]
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(PDF) 4-(Methylsulfonyl)benzaldehyde - ResearchGate . ResearchGate. Available from: [Link]
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Benzaldehyde, 2,4,6-trimethyl - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]
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C7H6O C6H5CHO infrared spectrum of benzaldehyde... - Doc Brown's Chemistry . Doc Brown's Chemistry. Available from: [Link]
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EPA/NIH Mass Spectral Data Base - GovInfo . U.S. Government Publishing Office. Available from: [Link]
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